molecular formula C12H15NO3 B14418114 Butyl (4-formylphenyl)carbamate CAS No. 81263-46-9

Butyl (4-formylphenyl)carbamate

Katalognummer: B14418114
CAS-Nummer: 81263-46-9
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: XEQSSVASDFEDAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl (4-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a butyl group attached to a carbamate moiety, which is further connected to a 4-formylphenyl group. This structure imparts unique chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl (4-formylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-formylphenyl isocyanate with butanol under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The carbamate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-carboxyphenyl butyl carbamate.

    Reduction: 4-hydroxymethylphenyl butyl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl (4-formylphenyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of butyl (4-formylphenyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate moiety can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the formyl group can participate in various redox reactions, altering the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyl (4-formylphenyl)carbamate is unique due to its combination of a butyl group, a carbamate moiety, and a 4-formylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Eigenschaften

CAS-Nummer

81263-46-9

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

butyl N-(4-formylphenyl)carbamate

InChI

InChI=1S/C12H15NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,9H,2-3,8H2,1H3,(H,13,15)

InChI-Schlüssel

XEQSSVASDFEDAB-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.